

Application Notes and Protocols: UV/EB Curing of Coatings Containing Isobornyl Acrylate

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Compound of Interest

Compound Name: Isobornyl acrylate

Cat. No.: B1166645

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These application notes provide a comprehensive guide to the formulation, curing, and characterization of ultraviolet (UV) and electron beam (EB) curable coatings containing **isobornyl acrylate** (IBOA). IBOA is a monofunctional reactive diluent widely used in energy-curable systems to reduce viscosity and enhance the performance of coatings. Its unique cyclic structure imparts desirable properties such as high hardness, excellent flexibility, and low shrinkage upon curing.^[1]

Introduction to Isobornyl Acrylate in UV/EB Curing

Isobornyl acrylate (IBOA) is a valuable monomer in the formulation of UV and EB curable coatings. As a reactive diluent, it effectively lowers the viscosity of high molecular weight oligomers, facilitating easier application and improved flow and leveling.^[1] Unlike traditional solvents, IBOA is a 100% reactive monomer, meaning it becomes an integral part of the cured coating, contributing to its final properties without the emission of volatile organic compounds (VOCs).^[1]

The key benefits of incorporating IBOA in UV/EB curable formulations include:

- Viscosity Reduction: Significantly lowers the viscosity of formulations, allowing for higher solids content and easier application.

- Improved Hardness and Flexibility: The bulky, bicyclic structure of IBOA contributes to the formation of hard, yet flexible, cured films.[2]
- Enhanced Adhesion: Promotes adhesion to a variety of substrates, including plastics and metals.[3]
- Low Shrinkage: Exhibits low volume shrinkage during polymerization, which minimizes internal stress and improves the overall integrity of the coating.[3]
- Good Thermal and Chemical Resistance: Contributes to the durability and resistance of the cured coating to heat and chemicals.[3]

Data Presentation: Performance of IBOA in UV-Curable Coatings

The inclusion of **isobornyl acrylate** as a reactive diluent can significantly impact the final properties of a UV-cured coating. The following tables summarize quantitative data on the performance of coatings containing IBOA compared to other reactive diluents.

Table 1: Comparison of Coating Properties with Different Reactive Diluents

Property	P-IBOA (Isobornyl Acrylate)	P-IBOMA (Isobornyl Methacrylate)	P-TPGDA (Tripropylene Glycol Diacrylate)	P-HDDA (1,6- Hexanediol Diacrylate)
Glass Transition Temperature (Tg)	Lower	Lower	Higher	Higher
Crosslink Density	Lower	Lower	Higher	Higher
Pencil Hardness	Lower	Lower	Higher	Higher
Viscosity of Formulation	Excellent Dilution	Good Dilution	Good Dilution	Excellent Dilution (Lowest)

Source: Adapted from a study on UV-curable polyurethane acrylate coatings.[4]

Table 2: Physical Properties of a UV-Curable Coating Formulation Containing IBOA

Component	Weight Percentage (%)
Isobornyl Acrylate (IBOA)	20.2
Acryloyl Morpholine (ACMO)	37.0
t-Butylcyclohexyl Acrylate (TBCH)	19.1
Flow Control Additive	0.1
Stabilizer	0.1
Norrish Type I Photoinitiator	11.5
Co-initiator	4.5

Source: Based on a patented UV-curable ink composition.[\[5\]](#)

Experimental Protocols

This section provides detailed methodologies for the preparation, application, and characterization of UV-curable coatings containing **isobornyl acrylate**.

Formulation of a UV-Curable Clear Coat

This protocol describes the preparation of a basic UV-curable clear coat formulation incorporating IBOA.

Materials:

- Epoxy Acrylate Oligomer
- **Isobornyl Acrylate (IBOA)**
- Tripropylene Glycol Diacrylate (TPGDA)
- Photoinitiator (e.g., 2-Hydroxy-2-methyl-1-phenyl-propan-1-one)
- Leveling Agent

Equipment:

- High-speed mixer
- Beakers
- Stirring rods
- Weighing scale

Procedure:

- In a beaker, weigh the epoxy acrylate oligomer.
- Add the reactive diluents, IBOA and TPGDA, to the oligomer while stirring.
- Continue mixing at a moderate speed until a homogeneous mixture is obtained.
- Add the photoinitiator and leveling agent to the mixture.
- Increase the mixing speed and continue to stir for 10-15 minutes to ensure all components are fully dissolved and evenly dispersed.
- Allow the formulation to degas at room temperature before application.

Coating Application and UV Curing

This protocol outlines the steps for applying the formulated coating to a substrate and curing it using a UV lamp.

Materials:

- Prepared UV-curable formulation
- Substrate (e.g., mild steel panels)
- Bar applicator (for controlled film thickness)
- UV curing unit with a high-pressure mercury lamp

Procedure:

- Ensure the substrate is clean, dry, and free of any contaminants.
- Using a bar applicator, apply the formulated coating onto the substrate to achieve a uniform wet film thickness (e.g., 60 µm).[2]
- Immediately place the coated substrate on the conveyor belt of the UV curing unit.
- Cure the coating by passing it under the high-pressure mercury lamp. The curing parameters will depend on the specific formulation and equipment. A typical starting point is a lamp power of 4 kW and an exposure time of 20 seconds.[2]
- Allow the cured coating to cool to room temperature before handling and testing.

Characterization of the Cured Coating

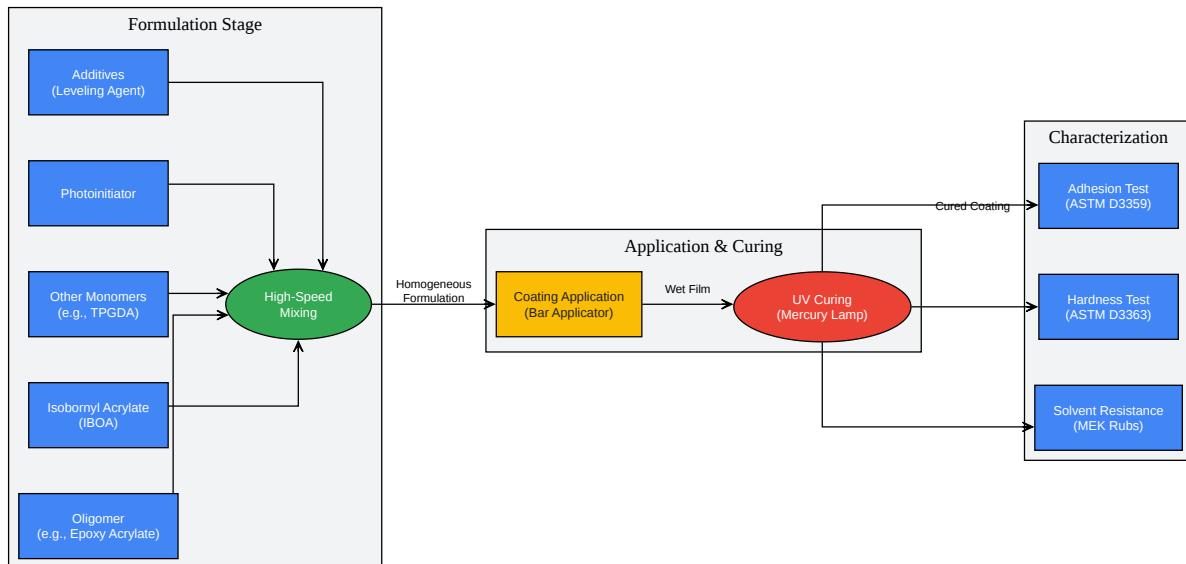
This section details common methods for evaluating the properties of the cured coating.

- Use a multi-blade cutting tool to make a series of parallel cuts through the coating to the substrate.
- Make a second series of cuts at a 90-degree angle to the first, creating a cross-hatch pattern.
- Apply a specified pressure-sensitive tape over the cross-hatched area and smooth it down firmly.
- Rapidly pull the tape off at a 180-degree angle.
- Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale.[5][6]
- Use a set of calibrated pencils of varying hardness (e.g., 6B to 6H).
- Starting with a softer pencil, hold it at a 45-degree angle to the coated surface and push it forward with firm pressure.

- Observe if the pencil scratches or gouges the coating.
- Repeat the test with pencils of increasing hardness until a pencil that scratches the coating is found.
- The pencil hardness is reported as the hardness of the hardest pencil that does not scratch the coating.
- Saturate a piece of cheesecloth with methyl ethyl ketone (MEK).
- Rub the cloth back and forth over the cured coating with moderate pressure. One back-and-forth motion constitutes one double rub.
- Count the number of double rubs until the coating is marred or removed. A higher number of double rubs indicates better solvent resistance.

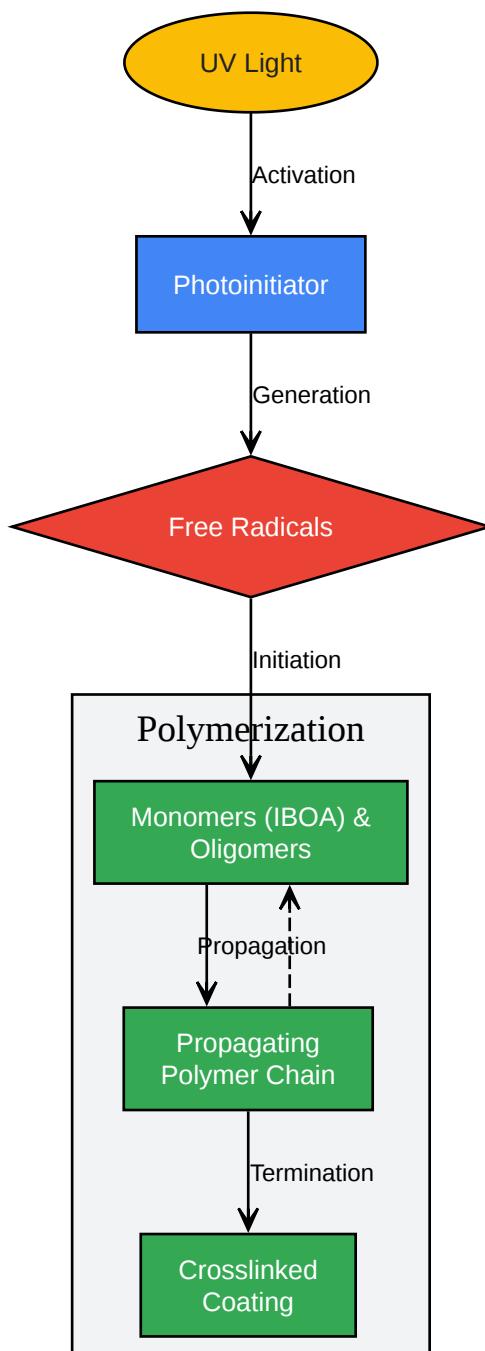
Visualizations

The following diagrams illustrate key processes and relationships in the UV curing of coatings containing **isobornyl acrylate**.



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Experimental workflow for UV-cured coatings.



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UV curing free-radical polymerization pathway.

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